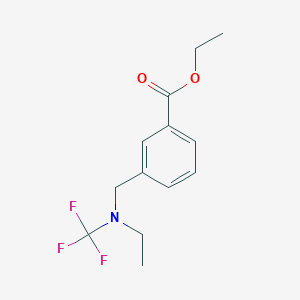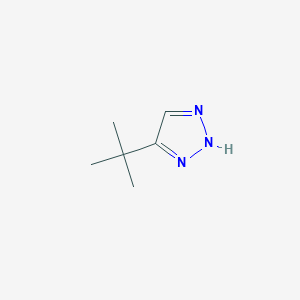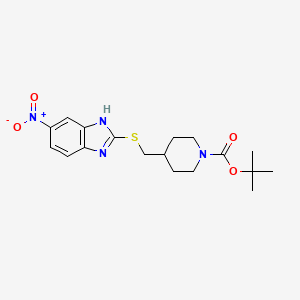
4-(5-Nitro-1H-benzoimidazol-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(5-Nitro-1H-benzoimidazol-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester is a complex organic compound that features a benzimidazole ring fused with a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Nitro-1H-benzoimidazol-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester typically involves multiple steps:
Formation of the Benzimidazole Ring: This step involves the condensation of o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions to form the benzimidazole core.
Nitration: The benzimidazole ring is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 5-position.
Thioether Formation: The nitrobenzimidazole is reacted with a thiol derivative to form the thioether linkage.
Piperidine Introduction: The thioether intermediate is then reacted with a piperidine derivative under basic conditions to introduce the piperidine ring.
Esterification: Finally, the carboxylic acid group is esterified using tert-butyl alcohol in the presence of an acid catalyst to form the tert-butyl ester.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can undergo reduction to form an amino group under catalytic hydrogenation conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like tin(II) chloride in hydrochloric acid.
Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, particularly at the 2-position.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium on carbon catalyst.
Reduction: Tin(II) chloride in hydrochloric acid.
Substitution: Electrophiles like alkyl halides in the presence of a base.
Major Products
Amino Derivatives: Formed from the reduction of the nitro group.
Substituted Benzimidazoles: Formed from electrophilic substitution reactions.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors. The benzimidazole ring is known to interact with various biological targets, making it a valuable scaffold in drug discovery.
Medicine
In medicinal chemistry, this compound and its derivatives are explored for their potential therapeutic properties, including antimicrobial and anticancer activities. The nitro group and benzimidazole ring are key pharmacophores in many bioactive molecules.
Industry
In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings, due to its stability and functional group versatility.
Mechanism of Action
The mechanism of action of 4-(5-Nitro-1H-benzoimidazol-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. The benzimidazole ring can bind to enzyme active sites, inhibiting their function. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: A simpler compound with similar biological activity.
Nitrobenzimidazole: Lacks the piperidine and ester groups but shares the nitrobenzimidazole core.
Piperidine Derivatives: Compounds with a piperidine ring but different substituents.
Uniqueness
4-(5-Nitro-1H-benzoimidazol-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester is unique due to its combination of a nitrobenzimidazole core with a piperidine ring and a tert-butyl ester group. This unique structure provides a distinct set of chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C18H24N4O4S |
|---|---|
Molecular Weight |
392.5 g/mol |
IUPAC Name |
tert-butyl 4-[(6-nitro-1H-benzimidazol-2-yl)sulfanylmethyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C18H24N4O4S/c1-18(2,3)26-17(23)21-8-6-12(7-9-21)11-27-16-19-14-5-4-13(22(24)25)10-15(14)20-16/h4-5,10,12H,6-9,11H2,1-3H3,(H,19,20) |
InChI Key |
OTFVNCXLUFDSHN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CSC2=NC3=C(N2)C=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


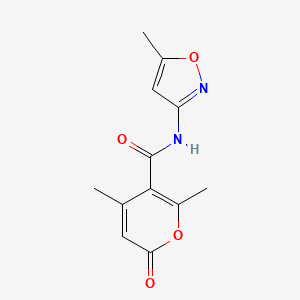

![2,2-Dimethyl-3-methylidenebicyclo[2.2.1]heptan-7-amine](/img/structure/B13964019.png)
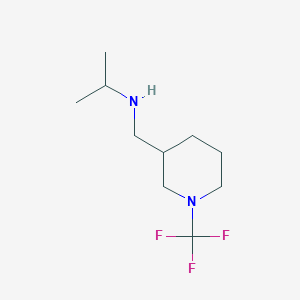
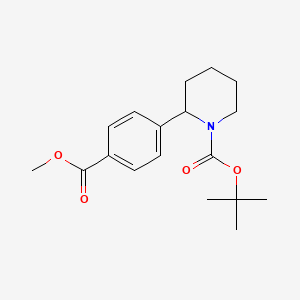
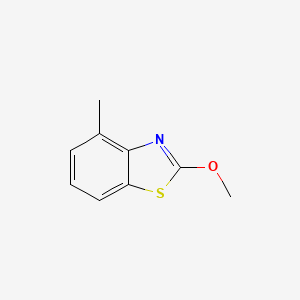
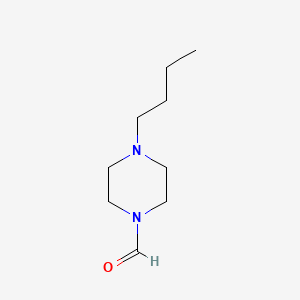
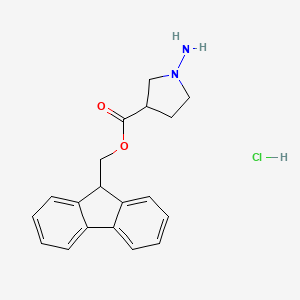
![4-(2-Fluoro-4-nitrophenoxy)pyrrolo[2,1-f][1,2,4]triazine](/img/structure/B13964059.png)
![2-methyl-1-(2-methylpropyl)-1H-imidazo[4,5-c][1,5]naphthyridine](/img/structure/B13964061.png)

![5-Iodo-2-[(3-methoxynaphthalene-2-carbonyl)carbamothioylamino]benzoic acid](/img/structure/B13964069.png)
